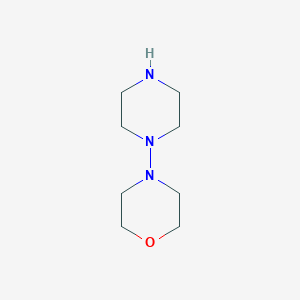

4-Piperazin-1-ylmorpholine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-piperazin-1-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-3-10(4-2-9-1)11-5-7-12-8-6-11/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUUXQSBKZPFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375174 | |

| Record name | 4-piperazin-1-ylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442563-55-5 | |

| Record name | 4-piperazin-1-ylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Compounds Integrating Piperazine and Morpholine Moieties

Classical and Contemporary Synthetic Strategies for Core Structures

The construction of the 4-piperazin-1-ylmorpholine scaffold can be achieved through several established and modern synthetic methodologies. These approaches primarily focus on the formation of the crucial carbon-nitrogen bond that links the piperazine (B1678402) and morpholine (B109124) rings.

Nucleophilic Substitution Reactions in Heterocycle Construction

Nucleophilic substitution is a fundamental and widely used method for the formation of C-N bonds in the synthesis of heterocyclic compounds. In the context of this compound, this can be envisioned through the reaction of a piperazine derivative acting as a nucleophile with a morpholine derivative bearing a suitable leaving group, or vice versa.

A plausible route involves the reaction of piperazine with a morpholine derivative such as 4-(2-chloroethyl)morpholine (B1582488) hydrochloride in the presence of a base like anhydrous potassium carbonate and a solvent like dimethyl sulfoxide (B87167) (DMSO) researchgate.net. In this scenario, one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming the desired C-N bond.

Another example from the literature describes the synthesis of novel 1-benzhydryl-sulfonyl-piperazine derivatives through the nucleophilic substitution reaction of 1-benzhydryl-piperazine with various benzoyl chlorides jocpr.com. This highlights the utility of piperazine as a nucleophile in forming new bonds. Similarly, the reaction between 2,4-dichloropyrimidine (B19661) and N-methylpiperazine demonstrates an efficient nucleophilic substitution to create a piperazine-substituted pyrimidine (B1678525) jocpr.com.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 1-Benzhydryl-piperazine | Benzoyl chlorides | - | 1-Benzhydryl-sulfonyl-piperazine derivatives | jocpr.com |

| 2,4-Dichloropyrimidine | N-Methylpiperazine | Nitrogen flow | Piperazine containing 2-chloropyrimidine | jocpr.com |

| Substituted hydroxyl benzophenones | 4-(2-Chloroethyl) morpholine hydrochloride | Anhydrous K2CO3, DMSO | N-ethyl morpholine ether | researchgate.net |

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for the synthesis of amines, including the formation of C-N bonds in heterocyclic systems. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine nih.govorganic-chemistry.org.

For the synthesis of a this compound scaffold, one could hypothetically employ the reductive amination of a piperidone derivative with an aminomorpholine derivative. For instance, the reaction of 4-aminomorpholine (B145821) with a suitable piperidone, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), could yield the target compound. The literature provides numerous examples of reductive amination in the synthesis of complex piperazine-containing molecules nih.gov. A patent describes the reductive amination of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst and hydrogen gas to produce 4-(1-benzylpiperidin-4-yl)morpholine (B5700109) google.com. This demonstrates the feasibility of forming a direct bond between a piperidine (B6355638) (a close relative of piperazine) and a morpholine ring via this method google.com.

Polyamine synthesis via iterative reductive amination has been demonstrated, showcasing the robustness of this reaction in building complex molecules containing piperazine rings nih.gov.

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product Type | Reference |

| 1-Benzyl-4-piperidone | Morpholine | H₂, Pt or Pd catalyst | 4-(1-Benzylpiperidin-4-yl)morpholine | google.com |

| N-methyl-4-piperidone | 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | NaBH(OAc)₃ | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine derivative | nih.gov |

| N-(2-oxoethyl)amides | α-amino esters | - | Substituted piperazin-2-ones | organic-chemistry.org |

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. A de novo synthesis of substituted morpholines and piperazines has been developed using an Ugi multicomponent reaction followed by cyclization researchgate.net.

The Biginelli reaction is a well-known MCR that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. This reaction can be adapted to incorporate piperazine and morpholine moieties into the final product.

A study reports the one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing a piperazine or morpholine moiety mdpi.com. In this work, enaminones derived from 1-[4-(piperazin-1-yl)phenyl]ethan-1-one or 1-[4-(morpholin-1-yl)phenyl]ethan-1-one were reacted with various substituted benzaldehydes and urea in the presence of glacial acetic acid mdpi.com. This approach demonstrates the successful integration of pre-formed piperazine and morpholine-containing building blocks into a more complex heterocyclic scaffold through a multicomponent strategy mdpi.com.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Reference |

| Enaminone (from 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one) | Substituted benzaldehyde | Urea | Glacial acetic acid | Dihydropyrimidinone derivatives with piperazine/morpholine moiety | mdpi.com |

Palladium-Catalyzed Coupling Reactions for Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds in modern organic synthesis. These reactions allow for the coupling of amines with aryl or vinyl halides or triflates, providing a versatile route to a wide range of nitrogen-containing compounds.

While a direct palladium-catalyzed coupling of piperazine and morpholine to form this compound is not explicitly described, the principles of this methodology can be applied. For instance, a palladium catalyst could be used to couple a protected piperazine with a suitably functionalized morpholine derivative. The literature contains numerous examples of palladium-catalyzed reactions to synthesize piperazine-containing compounds. A palladium-catalyzed carboamination reaction has been used to achieve piperazines in high yield researchgate.net. Furthermore, a modular synthesis of highly substituted piperazines has been developed via a palladium-catalyzed cyclization reaction acs.orgnih.gov.

The synthesis of substituted phenazines has been achieved through a double Buchwald-Hartwig amination of substituted bromoanilines, followed by in situ oxidation, showcasing the power of this reaction in constructing complex heterocyclic systems clockss.org.

| Substrate 1 | Substrate 2 | Catalyst/Ligand | Product Type | Reference |

| N1-allyl-N2-aryl-N1-vinyl-propane-1,3-diamine | Aryl bromide | Palladium catalyst | cis-Piperazine | researchgate.net |

| Propargyl carbonates | Bis-nitrogen nucleophiles | Palladium catalyst | Highly substituted piperazines | acs.orgnih.gov |

| Substituted bromoanilines | - | Pd(OAc)₂ / BINAP | Disubstituted phenazines | clockss.org |

Synthesis of Complex Scaffolds Featuring Piperazine- and Morpholine-Derived Units

The synthetic methodologies described above can be extended to the construction of more complex molecular architectures that feature both piperazine and morpholine units. These scaffolds are often designed as potential therapeutic agents, leveraging the favorable physicochemical properties of both heterocycles.

For example, novel 2-(benzimidazol-2-yl)quinoxalines bearing piperazine and morpholine substituents have been synthesized nih.govacs.org. The synthesis involved the coupling of pre-functionalized building blocks, where the piperazine and morpholine moieties were introduced onto a quinoxaline (B1680401) core nih.govacs.org. Similarly, novel piperazine and morpholine-linked substituted pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity researchgate.net. These examples underscore the modular nature of these synthetic strategies, allowing for the incorporation of piperazine and morpholine into diverse and complex molecular frameworks.

Derivatization of Quinazoline-Based Systems

The quinazoline (B50416) scaffold is a common feature in many therapeutic agents. The introduction of a piperazine-morpholine moiety can be achieved through nucleophilic substitution reactions. For instance, a series of 4-piperazin-1-yl-quinazoline derivatives featuring aryl and benzyl (B1604629) thiourea groups have been synthesized to act as potent and selective inhibitors of the platelet-derived growth factor (PDGF) receptor. nih.govnih.gov The synthesis typically involves the reaction of a 4-chloroquinazoline (B184009) intermediate with the appropriate piperazine derivative. nih.gov Structure-activity relationship (SAR) investigations have explored variations in the arylamine segment and the C-7 appendage of the quinazoline ring to optimize biological activity. nih.gov

Construction of Pyrimidine-Substituted Compounds

The pyrimidine ring is another vital heterocyclic system in medicinal chemistry. The synthesis of pyrimidine derivatives linked to piperazine and morpholine often begins with the construction of a core pyrimidine structure, which is then functionalized.

One common method involves a multi-step synthesis starting from the condensation of aldehydes with ethyl cyanoacetate (B8463686) and thiourea to form 6-(substituted)-5-cyano-2-thiouracils. researchgate.net These intermediates are then methylated to create a more reactive methylthio group. Subsequent treatment with heterocyclic secondary amines, such as morpholine or N-methylpiperazine, displaces the methylthio group to yield the final piperazine- or morpholine-linked pyrimidine compounds. researchgate.net

Another approach starts with thiophene-substituted chalcones, which are cyclized with thiourea to produce pyrimidine-2-thiols. nih.govnih.gov These are then reacted with methyl iodide to form 2-(methylsulfanyl)pyrimidines. The final step involves refluxing these intermediates with N-substituted piperazines, in the presence of a catalytic amount of potassium hydroxide, to afford the desired 2-(piperazin-1-yl)-pyrimidine derivatives. nih.gov

Below is a table summarizing representative pyrimidine-substituted compounds and their synthetic precursors.

| Starting Material | Intermediate | Final Compound | Reference |

| 6-(substituted)-5-cyano-2-thiouracils | 1-methyl-2-methylthio-4-(substituted)-5-cyano-1,6-dihydropyrimidine-6-ones | 1-methyl-2-morpholino-4-(substituted)-5-cyano-1,6-dihydropyrimidine-6-ones | researchgate.net |

| Thiophene substituted chalcones | 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines | 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | nih.govnih.gov |

Integration into Thiopyrano[4,3-d]pyrimidine Ring Systems

The thiopyrano[4,3-d]pyrimidine core is a less common but important scaffold. A series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety have been designed and synthesized. nih.gov The synthesis involves the reaction of a substituted 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine with a suitable chalcone (B49325) in glacial acetic acid with a catalytic amount of concentrated sulfuric acid. nih.gov This reaction constructs the pyrazoline ring, linking it to the pre-formed morpholino-substituted thiopyranopyrimidine system. Further modifications, such as oxidation of the sulfur atom in the thiopyrano ring, have also been explored to investigate the effect on biological activity. nih.gov

Design and Synthesis of Benzimidazol-2-ylquinoxaline Derivatives

The synthesis of benzimidazole- and quinoxaline-containing structures, which are known to interact with DNA, has been a focus of research. nih.govacs.org A novel series of 2-(benzimidazol-2-yl)quinoxalines incorporating piperazine and morpholine groups at the 6 or 7-position has been developed. nih.govacs.org The key synthetic step is a Mamedov rearrangement, which involves the reaction of 3-aroylquinoxalinones with benzene-1,2-diamines in refluxing acetic acid. acs.org The necessary substituted benzene-1,2-diamines are prepared by reacting a difluoro-nitrobenzene precursor with morpholine or a substituted piperazine, followed by reduction of the nitro group. acs.org This modular approach allows for the creation of a library of regioisomeric derivatives for biological evaluation. nih.govacs.org

Synthesis of Sulfonamide and Urea Analogues

Sulfonamide and urea functionalities are frequently incorporated into drug candidates to modulate their physicochemical properties and target interactions.

Sulfonamides : New sulfonamide derivatives can be synthesized by reacting 6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine (B131497) with various sulfonyl chlorides in the presence of a base like triethylamine. Another strategy involves creating benzenesulfonamide (B165840) derivatives that incorporate a 4-N-substituted piperazine fragment linked to a ureido moiety. nih.gov These compounds are designed as carbonic anhydrase inhibitors. nih.gov

Urea Analogues : The synthesis of urea derivatives often involves the reaction of a piperazine-containing intermediate with an appropriate isocyanate. mdpi.com For example, 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide can be reacted with various isocyanates in refluxing ethanol (B145695) to produce a series of benzenesulfonamidohydrazido ureas. mdpi.com

The following table details examples of synthesized sulfonamide and urea analogues.

| Compound Class | Synthetic Precursors | Key Reagents | Reference |

| Sulfonamides | 6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine, Sulfonyl chlorides | Triethylamine | |

| Urea Analogues | 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide, Isocyanates | Ethanol (reflux) | mdpi.com |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods is critical, as different stereoisomers of a drug can have vastly different biological activities.

Chiral Morpholines : An electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can produce chiral morpholines. banglajol.info The reaction, using bromine in dichloromethane (B109758) at low temperatures, can yield a single diastereomer depending on the reaction time and the substituents on the starting material. banglajol.info For example, substrates with an electron-donating group on the C-2 aryl moiety accelerate the reaction and improve the diastereoselectivity. banglajol.info

Chiral Piperazines : Chiral (piperazin-2-yl)methanols can be synthesized starting from the proteinogenic amino acid (S)-serine. researchgate.net A key step in this multi-step synthesis is the reaction of a chloroacetamide intermediate with various primary amines, which leads to the formation of diastereomeric bicyclic piperazinediones. researchgate.net

A practical, commercial synthesis for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key pharmaceutical intermediate, has also been developed, highlighting the industrial importance of stereoselective routes. semanticscholar.org

Emerging Synthetic Methodologies and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and environmentally friendly processes.

Green Synthesis of Morpholines and Piperazines : A one or two-step, redox-neutral protocol has been reported for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. chemrxiv.org This method offers significant environmental and safety benefits over traditional approaches and is notable for the selective monoalkylation of primary amines. The methodology has also shown potential for the synthesis of piperazines. chemrxiv.org

Advanced Reagents and Catalysis : The development of novel reagents, such as SnAP (Stannyl Amine Protocol) and SLAP (Silicon Amine Protocol) reagents, has streamlined the synthesis of N-unprotected piperazines and morpholines from aldehydes. mdpi.com These methods often involve photoredox catalysis, which can be performed under mild conditions. mdpi.com The transition of these methods from batch to continuous flow conditions represents a further improvement in efficiency and sustainability. mdpi.com For instance, the CarboxyLic Amine Protocol (CLAP) uses an iridium-based photoredox catalyst for the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access C2-substituted piperazines, avoiding the use of toxic tin reagents. mdpi.com

The application of green chemistry principles, such as using water as a solvent, employing microwave irradiation to accelerate reactions, and utilizing ionic liquids, is also becoming more common in the synthesis of heterocyclic compounds like benzimidazoles, which often incorporate piperazine moieties. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Piperazin-1-ylmorpholine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of this compound reveals the number of chemically non-equivalent protons and their immediate electronic environment. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and coupling constants (J) provide a detailed map of the proton framework.

In a typical ¹H NMR spectrum of this compound, the protons on the morpholine (B109124) and piperazine (B1678402) rings would exhibit distinct signals. The protons on the carbons adjacent to the oxygen atom in the morpholine ring are expected to appear at a lower field (higher chemical shift) due to the deshielding effect of the electronegative oxygen atom. Conversely, the protons on the piperazine ring would show characteristic shifts, with those nearer to the nitrogen atoms being influenced by their electron-withdrawing nature.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: As specific experimental data from peer-reviewed sources is not readily available, this table represents expected values based on the chemical structure.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | t, J = 4.8 Hz | 4H | -CH₂-O- (Morpholine) |

| ~ 2.85 | t, J = 5.0 Hz | 4H | -CH₂-N- (Piperazine, distal to morpholine) |

| ~ 2.65 | t, J = 4.8 Hz | 4H | -CH₂-N- (Morpholine) |

| ~ 2.50 | t, J = 5.0 Hz | 4H | -CH₂-N- (Piperazine, proximal to morpholine) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum, allowing for the confirmation of the number of carbon atoms and their chemical environments.

The carbons bonded to the electronegative oxygen and nitrogen atoms are expected to be deshielded and thus appear at lower fields in the ¹³C NMR spectrum. Specifically, the carbons adjacent to the oxygen in the morpholine ring would have the highest chemical shift, followed by the carbons adjacent to the nitrogens.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: As specific experimental data from peer-reviewed sources is not readily available, this table represents expected values based on the chemical structure.)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 67.0 | -CH₂-O- (Morpholine) |

| ~ 53.5 | -CH₂-N- (Morpholine) |

| ~ 50.0 | -CH₂-N- (Piperazine, proximal to morpholine) |

| ~ 46.0 | -CH₂-N- (Piperazine, distal to morpholine) |

Advanced Two-Dimensional NMR Techniques

To further confirm the structural assignment of this compound, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the morpholine and piperazine rings. An HSQC spectrum would correlate the signals of the protons with their directly attached carbon atoms, providing definitive C-H bond correlations and solidifying the assignments made from the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, confirming its atomic composition. For this compound (C₈H₁₇N₃O), the expected exact mass would be calculated and compared to the experimentally determined value.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 172.1444 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS would be utilized to determine its purity by separating it from any potential impurities or byproducts from a synthesis. The mass spectrometer then provides mass information for the separated components, confirming the identity of the main peak as this compound and allowing for the characterization of any other substances present in the sample. This technique is crucial for quality control and reaction monitoring in the synthesis and application of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

No specific DFT calculation data for 4-Piperazin-1-ylmorpholine, such as optimized geometry, bond lengths, bond angles, and vibrational frequencies, was found.

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, is not available. This data is crucial for understanding the molecule's chemical reactivity and kinetic stability.

There are no published ESP maps for this compound. These maps are essential for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Detailed studies on the conformational isomers of this compound, including the relative energies and populations of different chair and boat conformations of the piperazine (B1678402) and morpholine (B109124) rings, could not be located.

No research detailing the Potential Energy Surface (PES) of this compound was found. PES mapping is fundamental for understanding the energy landscape of the molecule and identifying transition states for conformational changes.

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations of phenyl-piperazine scaffolds have also been used to evaluate their binding energetics and conformational changes when interacting with biological targets. nih.gov These studies highlight the importance of the piperazine ring in establishing stable interactions through hydrogen bonding and hydrophobic contacts. It is anticipated that in an aqueous solution, the piperazine and morpholine rings of this compound would exhibit dynamic behavior, with the nitrogen and oxygen atoms being potential sites for hydrogen bonding with water molecules.

A hypothetical MD simulation of this compound would likely focus on parameters such as root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize its interactions with solvent molecules.

Table 1: Predicted Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Predicted Observation | Significance |

|---|---|---|

| RMSD of the backbone | Low and stable | Indicates that the overall chair conformations of the piperazine and morpholine rings are maintained. |

| RMSF of ring atoms | Slightly higher for the piperazine ring compared to the morpholine ring | Suggests greater flexibility of the piperazine moiety. |

| Hydrogen bonds with water | Formation of hydrogen bonds involving the nitrogen and oxygen atoms | Demonstrates the compound's ability to interact with a polar solvent. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid. For this compound, molecular docking can be used to predict its potential interactions with various biological targets, leveraging the known pharmacological importance of the piperazine and morpholine scaffolds.

The piperazine ring is a common feature in many biologically active compounds and is known to participate in various types of interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. researchgate.net Similarly, the morpholine ring, with its oxygen atom, can act as a hydrogen bond acceptor. researchgate.net In docking studies of piperazine-containing compounds, the nitrogen atoms of the piperazine ring often form crucial hydrogen bonds with amino acid residues in the active site of a protein.

For example, in docking studies of piperazine derivatives with DNA, the compounds were found to act as intercalating agents, forming hydrogen bonds with nucleotides. In another study on (4-piperidinyl)-piperazines as acetyl-CoA carboxylase inhibitors, the piperazine moiety was shown to be involved in key interactions within the enzyme's active site. researchgate.net

A hypothetical docking study of this compound against a kinase, for instance, might predict that the nitrogen atom of the piperazine ring forms a hydrogen bond with a backbone carbonyl group in the hinge region of the kinase, a common binding motif for kinase inhibitors. The morpholine ring could engage in further hydrogen bonding or hydrophobic interactions within the binding pocket.

Table 2: Predicted Ligand-Target Interactions for this compound from a Hypothetical Molecular Docking Study

| Type of Interaction | Potential Interacting Group on this compound | Potential Interacting Residue on a Protein Target |

|---|---|---|

| Hydrogen Bond Donor | N-H group of the piperazine ring | Aspartate, Glutamate, Carbonyl oxygen of the backbone |

| Hydrogen Bond Acceptor | Nitrogen and oxygen atoms of the morpholine and piperazine rings | Serine, Threonine, Lysine, Arginine |

| Hydrophobic Interactions | The aliphatic carbon backbone of both rings | Leucine, Isoleucine, Valine, Phenylalanine |

Crystal Structure Prediction and Hirshfeld Surface Analysis

The prediction of the crystal structure of a molecule is a significant challenge in computational chemistry, with important implications for understanding its solid-state properties, such as stability, solubility, and bioavailability. Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice.

While a crystal structure for this compound has not been experimentally determined, insights into its potential packing and intermolecular interactions can be gleaned from the known crystal structures of piperazine and morpholine. The crystal structures of both piperazine and morpholine are characterized by the formation of N-H···N hydrogen-bonded chains. ed.ac.ukstrath.ac.uk In piperazine, these chains are linked to form sheets. ed.ac.ukstrath.ac.uk In morpholine, there are additional weak C-H···O interactions. ed.ac.ukstrath.ac.uk

Based on these observations, it can be predicted that the crystal structure of this compound would also be dominated by hydrogen bonding. The N-H group of the piperazine ring is likely to act as a hydrogen bond donor to a nitrogen or oxygen atom of a neighboring molecule, leading to the formation of chains or more complex networks. The morpholine oxygen atom would also be a potential hydrogen bond acceptor.

Hirshfeld surface analysis of such a predicted crystal structure would allow for the visualization of these interactions. The d_norm surface would highlight the close contacts, with red spots indicating hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts.

Table 3: Predicted Intermolecular Contacts and Their Percentage Contributions from a Hypothetical Hirshfeld Surface Analysis of this compound

| Type of Intermolecular Contact | Predicted Percentage Contribution | Description |

|---|---|---|

| H···H | ~45-55% | Represents the most abundant contacts due to the high number of hydrogen atoms. |

| N···H/H···N | ~20-30% | Corresponds to the primary N-H···N hydrogen bonds. |

| O···H/H···O | ~15-25% | Indicates the presence of N-H···O or C-H···O hydrogen bonds involving the morpholine oxygen. |

| C···H/H···C | ~5-10% | Represents weaker van der Waals interactions. |

Reaction Mechanisms and Chemical Reactivity

Elucidation of Reaction Pathways for Synthesis of Piperazine (B1678402)/Morpholine (B109124) Hybrids

The synthesis of molecules containing both piperazine and morpholine moieties often involves multi-step sequences that leverage established heterocyclic chemistry. Key strategies include forming one ring onto a pre-existing version of the other, or coupling separate piperazine and morpholine precursors. The elucidation of these reaction pathways is critical for optimizing yields and controlling selectivity.

Nucleophilic substitution is a cornerstone in the synthesis of piperazine and morpholine derivatives. Typically, the nitrogen atom of one heterocycle acts as a nucleophile to displace a leaving group on a substrate, which may contain the second heterocycle.

For instance, in the synthesis of related hybrid structures like 3-(4-arylpiperazin-1-yl)cinnolines, the initial step involves the reaction of a hydrazonoyl chloride with an N-substituted piperazine. mdpi.com This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the piperazine attacks the electrophilic carbon of the hydrazonoyl chloride, displacing the chloride ion. mdpi.com Triethylamine is often used as a base to neutralize the HCl generated during the reaction. mdpi.com

Another powerful method for assembling complex morpholine and piperazine structures is the Ugi multicomponent reaction. acs.orgresearchgate.net This is followed by an intramolecular SN2 reaction for cyclization. In this de novo synthesis approach, an amine, a ketone/aldehyde, an isocyanide, and a carboxylic acid (or its equivalent) react in a one-pot procedure to form an α-acylamino amide intermediate. For morpholine synthesis, an amino alcohol like ethanolamine (B43304) can be used as the amine component. The intermediate formed from the Ugi reaction can then undergo an intramolecular cyclization, where a hydroxyl or amine group attacks an electrophilic carbon, displacing a leaving group to form the heterocyclic ring. acs.org For example, an intermediate derived from an α-hydroxy aldehyde can be cyclized using a base like sodium hydride (NaH) to yield the morpholine ring. acs.org

| Reactants | Intermediate (Ugi Adduct) | Cyclization Conditions | Product | Yield |

|---|---|---|---|---|

| Glycolaldehyde dimer, p-chlorobenzyl isocyanide, TMSN3, Ethanolamine | Ugi Adduct 5a | NaH, CH3CN, 0 °C to rt, 1 h | Morpholine derivative 6a | 85% |

| Glycolaldehyde dimer, tert-butyl isocyanide, TMSN3, Ethanolamine | Ugi Adduct 5b | NaH, CH3CN, 0 °C to rt, 1 h | Morpholine derivative 6b | 88% |

| Glycolaldehyde dimer, cyclohexyl isocyanide, TMSN3, Ethanolamine | Ugi Adduct 5c | NaH, CH3CN, 0 °C to rt, 1 h | Morpholine derivative 6d | 82% |

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized morpholines and piperazines. nih.gov These methods avoid the use of metal catalysts and often proceed under mild conditions. A common strategy involves the use of chiral organocatalysts, such as proline derivatives, to control the stereochemistry of the product.

For example, the enantioselective synthesis of C2-functionalized morpholines can be achieved through a one-pot, three-step process starting from commercial aldehydes. nih.gov The catalytic cycle typically begins with the reaction of the aldehyde with the organocatalyst to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile (e.g., for α-chlorination). The resulting product undergoes reductive amination with a primary amine, followed by an intramolecular cyclization to yield the chiral morpholine or piperazine. nih.gov The catalyst is regenerated at the end of the cycle, allowing it to be used in substoichiometric amounts.

More recently, organic photoredox catalysis has provided novel pathways for piperazine synthesis. nih.govorganic-chemistry.org In one approach, a photoredox catalyst, upon excitation by visible light, initiates a single electron transfer (SET) from a suitable diamine starting material. nih.gov This generates a radical cation, which then undergoes a 6-endo-trig radical cyclization with an in situ generated imine to furnish the piperazine core. nih.govorganic-chemistry.org This method circumvents the need for pre-functionalized substrates and is operationally simple. nih.gov

| Aldehyde Starting Material | Organocatalyst | Overall Yield | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 3-Phenylpropionaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 40% | 96% |

| Cyclohexanecarboxaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 35% | 98% |

| Isovaleraldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 50% | 94% |

Reactivity Profiles of the Piperazine and Morpholine Rings within Hybrid Structures

Within a hybrid molecule like 4-piperazin-1-ylmorpholine, the piperazine and morpholine rings exhibit distinct yet interacting reactivity profiles. The presence of two nitrogen atoms in the piperazine ring, compared to the nitrogen and oxygen in the morpholine ring, leads to significant differences in their chemical behavior.

The reactivity of the nitrogen atoms in both rings is highly dependent on the electronic environment. The piperazine ring contains two secondary amine-like nitrogens, making it generally more basic and nucleophilic than the morpholine ring, where the electron-withdrawing effect of the adjacent oxygen atom reduces the basicity and nucleophilicity of its nitrogen atom. researchgate.net The pKa of piperazine's nitrogens are approximately 9.7 and 5.3, while the pKa of morpholine's nitrogen is around 8.0-8.5. researchgate.netnih.gov

In this compound, the nitrogen at position 1 of the piperazine ring is a tertiary amine, while the nitrogen at position 4 is a secondary amine. The morpholine nitrogen is also tertiary. This leaves the N-4 nitrogen of the piperazine moiety as the most nucleophilic and basic center in the molecule, making it the primary site for reactions like alkylation, acylation, and sulfonation.

Steric hindrance also plays a crucial role. Both rings adopt a chair conformation, but the accessibility of the nitrogen lone pairs can be influenced by substituents on the rings. strath.ac.uk In reactions involving large or bulky electrophiles, the less sterically hindered nitrogen atom will preferentially react. The presence of the morpholine group on the N-1 position of the piperazine ring will sterically influence reactions at the adjacent C-2 and C-6 positions of the piperazine ring.

Studies comparing the biological activity of derivatives have shown that replacing a piperazine ring with a morpholine can significantly alter the molecule's properties, often leading to reduced activity. nih.gov This is attributed to the difference in basicity and the ability to form hydrogen bonds, highlighting the distinct electronic nature of the two rings. nih.gov

The nitrogen atoms are the primary centers of reactivity in piperazine-morpholine hybrids. Their roles are multifaceted:

Nucleophiles: As discussed, the lone pair of electrons on the nitrogen atoms, particularly the N-4 of piperazine, allows them to act as potent nucleophiles, attacking electrophilic centers to form new C-N bonds. This is fundamental to their derivatization. mdpi.comnih.gov

Bases: The nitrogens can accept protons, and their basicity is crucial in acid-base chemistry. This property influences the solubility and pharmacokinetic profile of drugs containing these moieties. nih.govencyclopedia.pub The piperazine ring, with its two nitrogen atoms, can be protonated twice, offering a wider pH range for solubility modulation. nih.gov

Hydrogen Bond Acceptors/Donors: The secondary amine (N-H) in the piperazine ring can act as a hydrogen bond donor, while all nitrogen atoms (and the oxygen in morpholine) can act as hydrogen bond acceptors. encyclopedia.pubmdpi.com These interactions are critical for binding to biological targets and for determining the physical properties of the compound.

Directing Groups in C-H Functionalization: In advanced synthetic transformations, the nitrogen atoms can act as directing groups for the functionalization of adjacent C-H bonds. encyclopedia.pubmdpi.com For example, in photoredox catalysis, the oxidation of a nitrogen atom can lead to the formation of an α-amino radical, which can then couple with various partners, enabling the direct modification of the heterocyclic core. mdpi.com The presence of two nitrogen atoms in piperazine can sometimes complicate these reactions compared to morpholine or piperidine (B6355638). encyclopedia.pubmdpi.com

The interplay between the more basic piperazine ring and the less basic morpholine ring in a single hybrid structure provides a scaffold with finely tunable properties, making it a valuable building block in medicinal chemistry.

Applications in Medicinal Chemistry and Drug Design Scaffold Based Research

Design Principles for Novel Therapeutically Relevant Compounds

The design of new drugs is a meticulous process that often begins with the identification of a promising molecular scaffold. The 4-Piperazin-1-ylmorpholine framework embodies several key features that make it an attractive starting point for the development of a wide range of therapeutic agents.

Piperazine-Morpholine Frameworks as Versatile Pharmacophores

The combination of the piperazine (B1678402) and morpholine (B109124) rings within a single molecule creates a versatile pharmacophore with a rich three-dimensional structure. acs.org The piperazine ring, with its two nitrogen atoms, can act as a key interaction point with biological targets, often serving as a protonatable center that can form crucial ionic bonds or hydrogen bonds. researchgate.net The morpholine moiety, with its ether linkage, can influence the compound's polarity and solubility, and also participate in hydrogen bonding. e3s-conferences.org This dual-functionality allows for a wide range of interactions with various biological targets.

The inherent structural features of the piperazine-morpholine scaffold have been exploited in the design of compounds targeting a diverse array of diseases, including cancer and diabetes. acs.orgmdpi.com The ability of this framework to present appended functional groups in specific spatial orientations is a key factor in its success as a pharmacophore.

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has proven to be a powerful tool for enhancing biological activity and overcoming drug resistance. The this compound scaffold is an ideal platform for this approach. By attaching other known bioactive moieties to this core, medicinal chemists can create hybrid molecules with improved potency and selectivity.

For instance, the hybridization of the piperazine-morpholine scaffold with other heterocyclic systems has led to the development of potent anticancer agents. acs.org In one study, a series of 2-(benzimidazol-2-yl)quinoxalines incorporating piperazine and morpholine fragments were synthesized and evaluated for their cytotoxic activity. The results demonstrated that the nature of the heterocyclic substituent had a significant impact on the anticancer potency of the compounds. acs.org

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Once a promising scaffold has been identified, the next crucial step is to optimize its structure to maximize its therapeutic effect and minimize off-target effects. This is achieved through systematic Structure-Activity Relationship (SAR) studies, which involve making targeted modifications to the molecule and evaluating the impact of these changes on its biological activity.

Systemic Modifications and Their Impact on Molecular Recognition

The this compound scaffold offers multiple points for chemical modification, allowing for a thorough exploration of the chemical space around the core structure. Modifications can be made to the piperazine nitrogen, the morpholine ring, or by introducing substituents at various positions.

SAR studies on piperazine-morpholine derivatives have revealed key insights into their interaction with biological targets. For example, in a series of anticancer compounds, the replacement of a substituted piperazine fragment with a morpholine or piperidine (B6355638) moiety resulted in a significant decrease or complete loss of cytotoxic activity, highlighting the critical role of the piperazine ring in the observed bioactivity. acs.org

The following table summarizes the impact of systemic modifications on the anticancer activity of a series of 2-(benzimidazol-2-yl)quinoxaline derivatives:

| Compound ID | Heterocyclic Moiety | Cytotoxic Activity (IC50 in µM) |

| 13da/14da | N-Methylpiperazine | Highly Active |

| 13dc/14dc | Piperidine | Significantly Decreased Activity |

| 13dd/14dd | Morpholine | Complete Loss of Activity |

This table is based on data presented in a study on novel potent antitumor agents and is for illustrative purposes. acs.org

These findings underscore the importance of the specific structural features of the piperazine-morpholine framework for molecular recognition and biological function.

Computational Approaches to Structure-Activity Relationships (e.g., QSAR)

In addition to experimental SAR studies, computational methods play an increasingly important role in modern drug design. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models for this compound are not extensively reported in the reviewed literature, the principles of QSAR are widely applied to piperazine and morpholine-containing compounds. nih.govresearchgate.net These studies often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, and correlating them with biological activity using statistical methods.

Molecular docking is another powerful computational tool used to predict the binding mode of a ligand to its target protein. nih.govrsc.org Docking studies can provide valuable insights into the key interactions between a piperazine-morpholine derivative and its biological target, helping to rationalize observed SAR data and guide the design of more potent and selective compounds.

Chemical Library Development and High-Throughput Synthesis Leveraging the Core Structure

The development of chemical libraries containing a diverse range of compounds based on a common scaffold is a cornerstone of modern drug discovery. These libraries can be screened against a variety of biological targets to identify new hit compounds. The synthetic tractability of the this compound scaffold makes it well-suited for the construction of such libraries.

High-throughput synthesis techniques, such as combinatorial chemistry, allow for the rapid generation of large numbers of compounds by systematically combining a set of building blocks. nih.gov The piperazine and morpholine moieties can be readily incorporated into these synthetic schemes, enabling the creation of diverse libraries of piperazine-morpholine derivatives. acs.orgresearchgate.net

The availability of these libraries, coupled with high-throughput screening (HTS) technologies, allows for the rapid identification of compounds with desired biological activities. eurofinsdiscovery.com This approach significantly accelerates the early stages of the drug discovery process, from hit identification to lead optimization.

Catalysis and Organocatalysis

Development of Morpholine-Based Organocatalysts

The use of morpholine (B109124) derivatives as organocatalysts, particularly in asymmetric synthesis, has been an area of active research. Although often less reactive than their pyrrolidine-based counterparts, strategic design can lead to highly efficient and selective morpholine-based catalysts. nih.govfrontiersin.org

The synthesis of chiral morpholine catalysts is a key step in their application for asymmetric reactions. rsc.org Researchers have developed various synthetic routes to access these chiral scaffolds. For instance, an efficient synthesis for β-morpholine amino acids has been designed starting from commercially available amino acids and epichlorohydrin, allowing for control of the configuration and substitution pattern. nih.gov Another approach involves the asymmetric hydrogenation of unsaturated morpholines using a rhodium catalyst with a large bite angle bisphosphine ligand, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has also been described for the enantioselective synthesis of 3-substituted morpholines. acs.org Furthermore, cinchona alkaloid-derived catalysts have been used for the catalytic asymmetric halocyclization of alkenol substrates to produce chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities. rsc.org

Morpholine-based organocatalysts have been successfully applied in asymmetric 1,4-addition reactions, also known as Michael additions. acs.orgnih.gov For example, newly designed β-morpholine amino acids have been shown to be highly efficient catalysts for the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org Despite the generally lower reactivity of morpholine enamines, these catalysts can achieve quantitative conversion with low catalyst loading (1 mol%). nih.gov

Computational and experimental data have confirmed the ability of certain morpholine catalysts to control both the diastereo- and enantioselectivity of these reactions. nih.govfrontiersin.org For instance, N-alkyl-3,3'-bimorpholine derivatives have proven to be effective organocatalysts for the asymmetric direct Michael addition of aldehydes to nitroolefins and vinyl sulfones, yielding 1,4-adducts in high yields with good to high levels of diastereo- and enantioselectivity. acs.orgnih.gov

Table 1: Performance of a Morpholine-Based Organocatalyst in the 1,4-Addition of Aldehydes to Nitroolefins This table is interactive and can be sorted by clicking on the column headers.

| Entry | Aldehyde | Nitroolefin | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Propanal | β-nitrostyrene | >95 | 95:5 | 85 |

| 2 | Butanal | β-nitrostyrene | >95 | 96:4 | 90 |

| 3 | Pentanal | β-nitrostyrene | 90 | 99:1 | 92 |

| 4 | Hexanal | β-nitrostyrene | 85 | >99:1 | 88 |

| 5 | Phenylpropionaldehyde | β-nitrostyrene | 70 | 94:6 | 75 |

| 6 | Propanal | 4-MeO-β-nitrostyrene | >95 | 92:8 | 80 |

| 7 | Propanal | 4-Cl-β-nitrostyrene | >95 | 90:10 | 78 |

Data is illustrative and compiled from findings reported in the literature. nih.gov

The mechanism of action for these morpholine-based organocatalysts typically involves the formation of a key enamine intermediate. researchgate.net The catalyst, a secondary amine, reacts with a carbonyl compound (an aldehyde or ketone) to form the enamine, which then acts as a nucleophile. researchgate.netmdpi.com

The lower reactivity of morpholine enamines compared to those derived from pyrrolidine (B122466) is attributed to the presence of the oxygen atom in the ring and a more pronounced pyramidalization of the nitrogen atom. nih.govfrontiersin.org This pyramidalization decreases the p-character of the nitrogen lone pair, which in turn reduces the nucleophilicity of the enamine. nih.gov However, the stereochemical outcome of reactions catalyzed by morpholine derivatives can be rationalized by considering the transition state of the reaction. For the 1,4-addition of aldehydes to nitroalkenes, two main hypotheses for the addition step have been considered: one involving the formation of a zwitterionic intermediate and another involving a six-membered transition state. nih.gov The stereoselectivity is often governed by minimizing steric interactions in these transition states. acs.org

Coordination Chemistry and Catalytic Applications

The piperazine (B1678402) moiety within 4-Piperazin-1-ylmorpholine is a well-known and versatile ligand in coordination chemistry. Its ability to coordinate with a variety of metal ions has led to the development of numerous metal complexes with diverse applications, including catalysis. rsc.orgresearchgate.net

Piperazine and its derivatives are effective ligands for the formation of metal complexes due to the presence of two nitrogen donor atoms. biointerfaceresearch.com These ligands can be symmetrically or asymmetrically substituted to create a wide range of coordination environments. researchgate.netbiointerfaceresearch.com The synthesis of these complexes typically involves the reaction of a piperazine-based ligand with a metal salt in a suitable solvent. biointerfaceresearch.comnih.gov

For example, ligands have been synthesized through the direct condensation of chloroethanol with piperazine, followed by reaction with metal chloride salts in methanol (B129727) and acetonitrile (B52724) to form the corresponding metal complexes. biointerfaceresearch.com In another instance, macrocyclic ligands incorporating a piperazine ring have been synthesized via a one-pot cyclization/imine formation followed by reduction. nih.gov

These complexes are characterized using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, mass spectrometry, and NMR spectroscopy. biointerfaceresearch.com X-ray diffraction is often used to determine the solid-state structure of these complexes, revealing details about the coordination geometry and the conformation of the piperazine ring (e.g., chair vs. boat). nih.gov

Metal complexes incorporating piperazine-derived ligands have shown promise in various catalytic applications. rsc.org The rigidification of the ligand scaffold, which can be achieved by incorporating the piperazine ring into a macrocyclic structure, is an important strategy in catalyst design. nih.govnih.gov This rigidity can help to create well-defined metal-metal distances in polynuclear complexes, which is crucial for certain catalytic processes. nih.gov

While the direct catalytic applications of this compound metal complexes are not extensively documented, the broader class of metal-piperazine complexes has been investigated for its catalytic potential. rsc.org For instance, Schiff base metal complexes have been studied for their catalytic activities in oxidation reactions. mdpi.com The coordination of the metal ion to the ligand often enhances its activity compared to the free ligand. biointerfaceresearch.commdpi.com The design of these catalysts allows for the tuning of their electronic and steric properties to optimize performance in specific chemical transformations.

Advanced Analytical Methodologies and Bioanalytical Applications

Chromatographic Techniques for Compound Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 4-Piperazin-1-ylmorpholine, offering high-resolution separation for both purity assessment and quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this class of compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, typically employing a nonpolar stationary phase and a polar mobile phase.

For the purity and content determination of N-substituted piperazine (B1678402) derivatives, a C18 column is often the stationary phase of choice. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control the pH and improve peak shape. A validated RP-HPLC method for a structurally similar compound, 4-methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, utilized an octadecyl column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 2, with UV detection at 239 nm nih.gov. This approach demonstrates the feasibility of separating and quantifying complex piperazine derivatives.

Given the structure of this compound, a similar RP-HPLC method would be a logical starting point for method development. The presence of the tertiary amine in the piperazine ring allows for manipulation of retention time based on the pH of the mobile phase. UV detection is a viable approach, although the native chromophore of this compound may not provide sufficient sensitivity for trace-level analysis, a challenge that can be addressed through derivatization.

Table 1: Proposed HPLC Parameters for this compound Analysis

| Parameter | Suggested Conditions |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and polarity. Therefore, derivatization to form a more volatile and thermally stable analogue is often a necessary prerequisite.

Research on the GC-MS analysis of morpholine (B109124) has demonstrated the successful use of derivatization with sodium nitrite (B80452) under acidic conditions to produce the stable and volatile N-nitrosomorpholine nih.govresearchgate.netresearchgate.net. This derivative can then be readily analyzed by GC-MS. A similar nitrosation reaction could potentially be applied to the secondary amine in the piperazine ring of this compound, although the presence of the morpholino substituent might influence the reaction.

Alternatively, acylation is another common derivatization strategy for amines to increase their volatility for GC analysis. Studies on the GC-MS analysis of various N-arylpiperazines have been successfully conducted, indicating that with the right chromatographic conditions, these types of compounds can be effectively separated and identified oup.comrsc.org.

Table 2: Potential GC-MS Parameters for Derivatized this compound

| Parameter | Suggested Conditions |

|---|---|

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Derivatization Strategies for Enhanced Spectroscopic Detection

For compounds with weak or no chromophores, derivatization is a key strategy to enhance their detectability by spectroscopic methods, particularly in HPLC with UV-Visible detection.

Chemical Derivatization for UV-Active Species in HPLC-UV

The this compound molecule itself lacks a strong UV-absorbing chromophore, which can limit the sensitivity of its determination by HPLC-UV. To overcome this, pre-column derivatization with a reagent that introduces a highly conjugated system onto the molecule is a common and effective approach. Since this compound contains a secondary amine in the piperazine ring, it is amenable to reaction with a variety of derivatizing agents.

Several reagents are known to react with secondary amines to produce UV-active derivatives. These include:

2,4-Dinitrofluorobenzene (DNFB) : Reacts with primary and secondary amines to form highly colored dinitrophenyl (DNP) derivatives.

9-Fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with primary and secondary amines to yield derivatives that are both UV-active and fluorescent thermofisher.com.

Phenyl isothiocyanate (PITC) : Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives, which can be detected by UV at around 254 nm rsc.org.

2-Naphthalenesulfonyl chloride (NSCl) : Has been used for the derivatization of secondary amines in spectinomycin, allowing for detection at 254 nm nih.gov.

4-Chloro-7-nitrobenzofuran (NBD-Cl) : A well-established reagent for the derivatization of piperazine, forming a stable and UV-active product detectable at around 340 nm .

The choice of derivatizing agent will depend on the desired sensitivity, the reaction conditions, and the potential for interference from other components in the sample matrix.

Table 3: Common Derivatizing Agents for Secondary Amines in HPLC-UV

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Typical Detection Wavelength |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene (DNFB) | Secondary Amine | Dinitrophenyl (DNP) derivative | ~360 nm |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | Fluorenylmethyloxycarbonyl derivative | ~265 nm libretexts.org |

| Phenyl isothiocyanate (PITC) | Secondary Amine | Phenylthiourea derivative | ~254 nm rsc.org |

| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary Amine | Naphthalenesulfonyl derivative | 254 nm nih.gov |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a simpler and more accessible alternative to chromatography for the quantitative analysis of this compound, provided a suitable color-forming reaction can be employed. These methods are typically based on the reaction of the analyte with a specific reagent to produce a colored product, the absorbance of which is then measured at a specific wavelength.

For piperazine and its salts, several spectrophotometric methods have been developed. One such method involves the interaction of piperazine with phenothiazine (B1677639) and N-bromosuccinimide in aqueous methanol, resulting in a product with an absorption maximum at 595 nm nih.gov. Another approach is based on the formation of an enamine by reacting piperazine with acetaldehyde, which then interacts with 3,5-dibromo-2-methyl-p-benzoquinone to form a blue aminovinylquinone with a maximum absorbance at 642 nm ekb.eg.

These methods, while validated for piperazine, would require adaptation and validation for the quantitative analysis of this compound. The presence of the morpholino substituent on the piperazine ring could influence the reaction kinetics and the spectral properties of the resulting colored product. Nevertheless, the underlying principles of these reactions provide a solid foundation for developing a spectrophotometric assay for this compound.

Electrochemical Methods for Detection and Characterization

Electrochemical methods, such as voltammetry, offer a highly sensitive and selective means for the detection and characterization of electroactive compounds. The piperazine and morpholine moieties in this compound contain nitrogen atoms with lone pairs of electrons, making them susceptible to electrochemical oxidation.

The voltammetric behavior of N-aryl piperazines has been investigated, demonstrating that the aromatic amine is crucial to their oxidative profiles up.pt. These studies have shown that aryl piperazines can be determined with low limits of detection using techniques like differential pulse voltammetry researchgate.net. The oxidation of these compounds typically occurs at a glassy carbon electrode.

Given that this compound can be considered a substituted N-arylpiperazine (where the "aryl" group is the morpholino moiety attached to the piperazine nitrogen), it is expected to be electrochemically active. The electrochemical oxidation would likely involve the nitrogen atoms of the piperazine ring. A voltammetric method could be developed for the quantitative determination of this compound in various matrices. Such a method would offer advantages of high sensitivity, rapid analysis, and relatively low instrumentation cost compared to chromatographic techniques. The exact oxidation potential would need to be determined experimentally but is expected to be in a range similar to other N-substituted piperazines.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| 4-Chloro-7-nitrobenzofuran |

| 2,4-Dinitrofluorobenzene |

| 9-Fluorenylmethyl chloroformate |

| Methanol |

| 4-methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine |

| 2-Naphthalenesulfonyl chloride |

| N-nitrosomorpholine |

| Phenothiazine |

| Phenyl isothiocyanate |

| Piperazine |

| Sodium nitrite |

| Spectinomycin |

| N-bromosuccinimide |

| Acetaldehyde |

Material Science and Supramolecular Chemistry Applications

Design of Functional Materials Incorporating Piperazine- and Morpholine-Derived Units

The integration of heterocyclic moieties like piperazine (B1678402) and morpholine (B109124) is a well-established strategy for tuning the properties of functional materials. These rings can influence solubility, thermal stability, molecular packing, and electronic characteristics.

While direct applications of 4-Piperazin-1-ylmorpholine in photovoltaic and optoelectronic materials are not extensively documented, the constituent piperazine and morpholine motifs are utilized in the design of components for these technologies, particularly in hole transport materials (HTMs) for perovskite solar cells (PSCs).

The performance of HTMs is critically dependent on their molecular structure, which affects their energy levels, hole mobility, and film-forming properties. mdpi.com Molecular engineering of HTMs often involves a central π-conjugated core with terminal donor groups. Piperazine and morpholine derivatives can be incorporated as terminal units or linking groups to fine-tune these properties. For instance, the introduction of such aliphatic heterocyclic rings can enhance the solubility of the HTM in common organic solvents, which is crucial for processing and device fabrication. Furthermore, the steric bulk of the this compound moiety could be used to disrupt intermolecular π-π stacking, potentially leading to more amorphous and uniform thin films, which can improve device efficiency and stability. The basic nitrogen atoms in the piperazine ring can also interact with the perovskite surface, potentially passivating defects and improving charge extraction.

Table 1: Potential Roles of Piperazine/Morpholine Moieties in HTMs

| Feature | Potential Effect | Rationale |

| Solubility | Enhanced | The polar and non-planar structure improves solubility in processing solvents. |

| Film Morphology | Improved uniformity | Steric hindrance can prevent crystallization, leading to smoother, amorphous films. |

| Energy Level Tuning | HOMO/LUMO modification | The electron-donating nature of the nitrogen atoms can alter the electronic properties of the molecule. |

| Interfacial Passivation | Reduced defects | Lewis basic nitrogen atoms can coordinate with uncoordinated lead ions at the perovskite surface. |

Thermoresponsive polymers, which exhibit a phase transition in response to temperature changes, are valuable for advanced separation technologies. udayton.edu The most common transition is the Lower Critical Solution Temperature (LCST), below which the polymer is soluble and above which it becomes insoluble and precipitates from the solution. wikipedia.org This behavior can be harnessed for applications like thermoresponsive chromatography. biomaterials.org

The incorporation of piperazine derivatives into polymers is a known strategy for tuning their LCST. For example, poly(N-acryloyl-N'-propylpiperazine) was synthesized and shown to exhibit an LCST in water at 37 °C, a temperature highly relevant for biomedical applications. acs.org The phase transition temperature was also found to be highly sensitive to pH changes. acs.org This dual responsiveness is attributed to the protonation/deprotonation of the tertiary amine in the piperazine ring.

Table 2: Influence of Piperazine Derivatives on Polymer LCST

| Polymer | Monomer Unit | Key Feature | Observed LCST | Reference |

| PAcrNPP | N-acryloyl-N'-propylpiperazine | pH and thermo-responsive | 37 °C in water | acs.org |

| PNADNAm | N-acryloyl-N,N-diethylnipecotamide | LCST behavior | Exhibits LCST | nih.gov |

| PNANAm | Poly(N-acryloyl-nipecotamide) | UCST behavior | Exhibits UCST > 7600 Mn | biomaterials.orgnih.gov |

Supramolecular Architectures and Crystal Engineering

Crystal engineering relies on understanding and utilizing non-covalent interactions to design solid-state structures with desired properties. Molecules containing both hydrogen bond donors and acceptors, like this compound, are excellent candidates for building complex supramolecular assemblies.

The crystal structures of piperazine and morpholine themselves are dictated by hydrogen bonding. In solid piperazine, molecules are linked into sheets via N-H···N hydrogen-bonded chains. strath.ac.uk Similarly, morpholine forms N-H···O hydrogen-bonded chains, which are further linked by weaker C-H···O interactions. strath.ac.uk

This compound possesses a rich combination of these functional groups within a single molecule:

One N-H donor: The secondary amine of the piperazine ring.

Two tertiary amine acceptors: One on the piperazine ring and one on the morpholine ring (though the latter is less basic).

One ether oxygen acceptor: Within the morpholine ring.

Co-crystallization is a powerful technique used to modify the physicochemical properties of solid materials, particularly active pharmaceutical ingredients (APIs), without altering their chemical structure. researchgate.net This is achieved by crystallizing the target molecule with a second, benign molecule (a coformer) to form a new crystalline solid with a defined stoichiometric ratio.

Piperazine is a well-known and effective coformer due to its ability to form strong O-H···N or N-H···N hydrogen bonds with acidic or neutral compounds. mdpi.com For example, a novel cocrystal of the flavonoid daidzein (B1669772) with piperazine was successfully prepared, resulting in a significant increase in the solubility, permeability, and bioavailability of the parent drug. mdpi.com

Given its structural similarity to piperazine, this compound is a prime candidate for use as a coformer. Its N-H donor and multiple acceptor sites could be used to form stable cocrystals with a wide range of APIs, particularly those with acidic functional groups like carboxylic acids or phenols. The presence of the morpholine group could offer additional, weaker C-H···O interactions, further stabilizing the crystal lattice and potentially offering a different set of physicochemical properties compared to piperazine alone.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, including piperazine derivatives. auburn.eduresearchgate.net Different polymorphs can have different stabilities, melting points, and solubilities. While specific studies on the polymorphism of this compound are not available, its conformational flexibility and multiple hydrogen bonding sites suggest that it could crystallize in different forms depending on the crystallization conditions (e.g., solvent, temperature, pressure).

Polymer Chemistry Applications and Monomer Design

The difunctional nature of the piperazine ring makes it a useful monomer for step-growth polymerization. The two secondary amine protons can react with complementary functional groups to form a polymer backbone.

This compound can be considered a difunctional amine monomer, where the two reactive sites are the nitrogen atoms of the piperazine ring. It can undergo polycondensation reactions with difunctional acyl chlorides, dicarboxylic acids, or isocyanates to produce polyamides, or polyureas, respectively.

For example, reacting this compound with a diacyl chloride like terephthaloyl chloride would result in a polyamide. In this polymer, the piperazine ring becomes part of the main chain, while the morpholine group is a pendant side group.

The inclusion of the morpholine side group would significantly impact the polymer's properties. It would likely increase the polymer's polarity and its ability to absorb water compared to a polyamide made from unsubstituted piperazine. This could enhance its solubility in polar solvents and affect its thermal properties, such as the glass transition temperature (Tg). Research on polyamides derived from piperazine and dimer acids shows that increasing piperazine content makes the polymer more amorphous and decreases its crystallinity, melting point, and mechanical strength. researchgate.net The bulky morpholine side group in a polymer derived from this compound would likely enhance this effect, leading to highly amorphous materials. Such polymers could find applications as specialty adhesives, coatings, or separation membranes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-piperazin-1-ylmorpholine derivatives, and how can reaction conditions be optimized to improve yields?

- Methodology : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling morpholine with piperazine derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields target compounds. Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Monitoring reaction progress via TLC and isolating products using column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity . Yields can range from 28% to 92%, depending on substituent reactivity and steric effects .

Q. How are structural and purity characteristics of this compound derivatives validated experimentally?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz, DMSO-d₆ or CDCl₃) confirm molecular connectivity and substituent positions. For instance, aromatic protons in phenyl-substituted derivatives appear at δ 6.8–7.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or OLEX2 ) resolves bond angles and torsional conformations. For example, C–N bond lengths in piperazine rings typically range from 1.45–1.50 Å, with deviations indicating steric strain .

- Elemental Analysis : Combustion analysis (CHNS/O) validates calculated vs. experimental compositions (e.g., C: ±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound-based compounds?

- Methodology :

- Functional Group Variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃, -CH₃) groups to assess electronic effects on bioactivity. For example, fluorinated phenyl groups enhance metabolic stability in pharmacokinetic studies .

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target receptors (e.g., dopamine D3 receptors ). Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

- Data Integration : Cross-reference crystallographic data (e.g., torsion angles ) with computational models to explain activity trends .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodology :

- Multi-Software Validation : Compare refinement outcomes using SHELXL and OLEX2 to identify discrepancies in thermal parameters or occupancy factors.

- Twinned Data Handling : For high-symmetry crystals, apply twin-law matrices (e.g., HKLF5 format in SHELXL) to deconvolute overlapping reflections .

- Hydrogen Bond Analysis : Reconcile unexpected bond angles (e.g., C–O···H–N interactions deviating by >5° from ideal values) by revisiting electron density maps and adjusting hydrogen placement .

Q. How can synthetic routes for complex derivatives (e.g., sulfonyl- or oxadiazole-substituted analogs) be optimized for scalability?

- Methodology :

- Stepwise Functionalization : Prioritize sulfonylation (using 4-fluorophenylsulfonyl chloride ) before introducing morpholine-piperazine cores to minimize side reactions.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h) and improve yields (e.g., from 32% to 50%) by using controlled microwave irradiation (100–150°C) .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .